7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes a pyrimido[1,2-a][1,3,5]triazine core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold. The regioselective introduction of various substituents into position 4 of the pyrimido[1,2-a][1,3,5]triazine ring is achieved through triazine ring closure with corresponding aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of efficient catalytic systems and scalable reaction conditions, can be applied to its production.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimido[1,2-a][1,3,5]triazin-6-ones .
Scientific Research Applications
7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications, including:
Medicinal Chemistry: This compound has been explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Biological Studies: It is used in biological studies to investigate its effects on various cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido[1,2-a][1,3,5]triazin-6-ones with different substituents. Examples include:
- 7-benzyl-3-(2-methoxyethyl)-1-(2-methoxyphenyl)-8-methyl-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- 1,3,5-triazine derivatives
Uniqueness
The uniqueness of 7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H24N4O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C18H24N4O2/c1-4-16-14(2)19-18-21(15-8-6-5-7-9-15)12-20(10-11-24-3)13-22(18)17(16)23/h5-9H,4,10-13H2,1-3H3 |
InChI Key |
SOAVCHAOLONRAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2N(CN(CN2C1=O)CCOC)C3=CC=CC=C3)C |
Origin of Product |
United States |
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